1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-Methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including a methyl group, oxo group, and carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indoline with appropriate reagents to introduce the necessary substituents. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indole derivatives: These compounds share the indole core but differ in their substituents and functional groups.
Pyridine derivatives: Other pyridine-based compounds may have different substituents or functional groups, leading to variations in their properties and applications.
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Properties
IUPAC Name |
1-methyl-2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-6-2-3-11(15(18)21)14(20)16-10-4-5-12-9(7-10)8-13(19)17-12/h2-7H,8H2,1H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUJWGLXAGLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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